molecular formula C16H11BrN2O2 B8476671 Methyl 3-bromo-2-phenylquinoxaline-6-carboxylate

Methyl 3-bromo-2-phenylquinoxaline-6-carboxylate

Cat. No.: B8476671
M. Wt: 343.17 g/mol
InChI Key: PYPDBDATSKTBPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 3-bromo-2-phenylquinoxaline-6-carboxylate is a useful research compound. Its molecular formula is C16H11BrN2O2 and its molecular weight is 343.17 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C16H11BrN2O2

Molecular Weight

343.17 g/mol

IUPAC Name

methyl 3-bromo-2-phenylquinoxaline-6-carboxylate

InChI

InChI=1S/C16H11BrN2O2/c1-21-16(20)11-7-8-12-13(9-11)19-15(17)14(18-12)10-5-3-2-4-6-10/h2-9H,1H3

InChI Key

PYPDBDATSKTBPE-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)N=C(C(=N2)Br)C3=CC=CC=C3

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of methyl 3-oxo-2-phenyl-3,4-dihydroquinoxaline-6-carboxylate (2.1 g, 7.50 mmol, 1.00 equiv) and POBr3 (21.5 g, 74.91 mmol, 10.00 equiv) in CH3CN (120 mL) in a 1000-mL round-bottom flask was heated under reflux overnight in an oil bath. The resulting mixture was concentrated under vacuum; the pH value was adjusted to 7-8 with aqueous sodium bicarbonate (saturated), and the solution extracted with 4×100 mL of dichloromethane. The organic layers were combined, dried over anhydrous sodium sulfate and concentrated under vacuum, giving 2 g (78%) of methyl 3-bromo-2-phenylquinoxaline-6-carboxylate as a white solid. LC-MS (ES, m/z): 343 [M+H]+. 1H-NMR (300 MHz, DMSO-d6) 8.620-8.615 (d, J=1.5 Hz, 1H), 8.38-8.35 (q, J=3.3 Hz, 1H), 8.28-8.25 (d, J=8.7 Hz, 1H), 7.85-7.82 (q, J=6 Hz, 2H), 7.60-7.58 (t, J=2.4 Hz, 3H), 3.99 (s, 3H).
Quantity
2.1 g
Type
reactant
Reaction Step One
Name
Quantity
21.5 g
Type
reactant
Reaction Step One
Name
Quantity
120 mL
Type
solvent
Reaction Step One

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